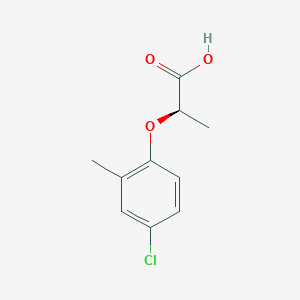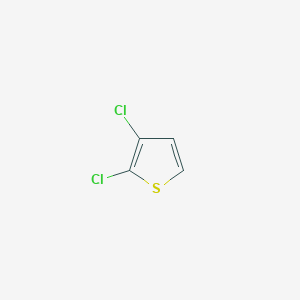
甲草胺-P
描述
A-228839 是一种有效的法尼基转移酶抑制剂,这类化合物以其抑制法尼基转移酶的能力而闻名。该酶对于蛋白质的翻译后修饰至关重要,特别是 Ras GTP 酶,它们在细胞信号通路中起着关键作用。 通过抑制法尼基转移酶,A-228839 可以破坏 Ras 蛋白的功能,使其成为癌症研究和免疫调节中的一种有价值的化合物 .
科学研究应用
A-228839 具有多种科学研究应用:
化学: 它被用作工具化合物来研究法尼基转移酶的抑制及其对蛋白质异戊二烯化的影响。
生物学: 研究人员使用 A-228839 研究 Ras 蛋白在细胞信号传导中的作用及其对细胞增殖和凋亡的影响。
医学: A-228839 因其抑制癌细胞生长(通过破坏 Ras 信号通路)的能力,而被探索为抗癌药物的潜力。
作用机制
A-228839 通过结合法尼基转移酶的活性位点发挥作用,阻止该酶催化将法尼基基团转移到 Ras 蛋白上。这种抑制会破坏 Ras 蛋白的定位和功能,导致细胞信号传导改变和细胞增殖减少。 A-228839 的分子靶标包括 Ras GTP 酶和参与法尼基化途径的其他蛋白质 .
生化分析
Biochemical Properties
Mecoprop-P is a synthetic auxin herbicide . Auxins are a class of plant hormones that play a crucial role in coordinating growth and behavioral processes in the plant’s life cycle. Mecoprop-P mimics the action of these hormones, leading to uncontrolled growth and eventually the death of the plant
Cellular Effects
The cellular effects of Mecoprop-P are primarily related to its impact on plant cells. By mimicking the plant hormone auxin, Mecoprop-P disrupts normal plant growth processes
Molecular Mechanism
Mecoprop-P exerts its effects at the molecular level by mimicking the plant hormone auxin . This leads to uncontrolled growth in plants, ultimately causing their death
准备方法
A-228839 的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括联苯核的形成,然后引入法尼基转移酶抑制所必需的功能基团。反应条件通常涉及使用强碱、有机溶剂和受控温度,以确保高产率和纯度。 工业生产方法可能涉及使用连续流动技术扩大这些反应的规模,以保持一致性和效率 .
化学反应分析
A-228839 会经历各种化学反应,包括:
氧化: 这种反应可以修饰联苯核上的功能基团,可能改变其抑制活性。
还原: 还原反应可用于修饰化合物中存在的硝基,将其转化为胺。
取代: 卤化和其他取代反应可以引入新的功能基团,增强化合物的活性或稳定性。
这些反应中常用的试剂包括高锰酸钾等强氧化剂、氢化铝锂等还原剂以及溴等卤化剂。 从这些反应中形成的主要产物取决于所用条件和试剂 .
相似化合物的比较
A-228839 因其高效力和特异性而成为法尼基转移酶抑制剂中的独特化合物。类似的化合物包括:
Tipifarnib: 另一种用于癌症研究的法尼基转移酶抑制剂。
Lonafarnib: 以其用于治疗早衰症和其他涉及蛋白质异戊二烯化缺陷的疾病而闻名。
BMS-214662: 一种具有不同化学结构但具有类似作用机制的法尼基转移酶抑制剂。
与这些化合物相比,A-228839 在抑制淋巴细胞活化和功能方面显示出更高的功效,使其成为进一步研究和开发的有希望的候选者 .
属性
IUPAC Name |
(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGYJSOUMFZEP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032670 | |
| Record name | (R)-2-(4-Chloro-2-methylphenoxy)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [Reference #1] | |
| Record name | Mecoprop-P | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10679 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16484-77-8 | |
| Record name | (+)-Mecoprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16484-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecoprop-P [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016484778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-(4-Chloro-2-methylphenoxy)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | mecoprop-P (ISO); (R)-2-(4-chloro-2-methylphenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECOPROP-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455R9M917H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol](/img/structure/B95594.png)











